molecular formula C13H9ClO2S B13273154 9H-Fluorene-3-sulfonyl chloride

9H-Fluorene-3-sulfonyl chloride

Cat. No.: B13273154
M. Wt: 264.73 g/mol
InChI Key: VHMSGXZWBUZCLC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 9H-Fluorene-3-sulfonyl chloride typically involves the sulfonylation of fluorene derivatives. One common method is the electrophilic aromatic substitution reaction, where fluorene is treated with chlorosulfonic acid (ClSO3H) under controlled conditions to introduce the sulfonyl chloride group at the 3-position . The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 9H-Fluorene-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 9H-Fluorene-3-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of sulfonamides, sulfonate esters, and other derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Uniqueness: 9H-Fluorene-3-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in certain synthetic applications where regioselectivity is crucial .

Properties

Molecular Formula

C13H9ClO2S

Molecular Weight

264.73 g/mol

IUPAC Name

9H-fluorene-3-sulfonyl chloride

InChI

InChI=1S/C13H9ClO2S/c14-17(15,16)11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8H,7H2

InChI Key

VHMSGXZWBUZCLC-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)S(=O)(=O)Cl)C3=CC=CC=C31

Origin of Product

United States

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